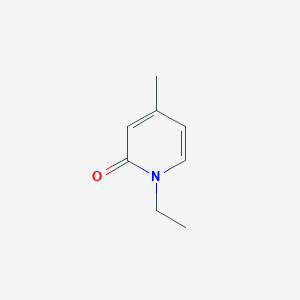

2(1H)-Pyridone, 1-ethyl-4-methyl-

Description

Significance of Pyridinone Frameworks in Heterocyclic Chemistry

The pyridinone scaffold is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. frontiersin.org This structure is of great interest in medicinal chemistry because it can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. bohrium.com The physicochemical properties of pyridinone derivatives can be fine-tuned by modifying their polarity, lipophilicity, and hydrogen-bonding capabilities, making them highly applicable in fragment-based drug design and as bioisosteres for other cyclic compounds like amides and phenols. frontiersin.orgnih.govrsc.org The versatility of this scaffold has led to its incorporation into numerous FDA-approved drugs. frontiersin.orgnih.gov

Overview of Pyridone Isomerism and Tautomerism

Pyridones exist in two primary isomeric forms: 2-(1H)-pyridinones and 4-(1H)-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. frontiersin.org A crucial aspect of their chemistry is tautomerism, the phenomenon where isomers, known as tautomers, readily interconvert.

2(1H)-Pyridones exhibit a significant tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, also known as 2-hydroxypyridine (B17775). nih.govrsc.org In most solvents and in the solid state, the lactam form is predominant. nih.govrsc.orgchemtube3d.com This preference can be understood by examining the resonance contributors of both tautomers. While the lactim form has an aromatic ring in its neutral state, the lactam form possesses a highly significant aromatic resonance contributor with a charge distribution that is more favorable based on the electronegativity of the atoms involved. youtube.com The equilibrium between these two forms is a key factor in the catalytic activity of 2-pyridone in various chemical reactions. psu.edu

The position of this equilibrium can be influenced by several factors. For instance, ab initio calculations have shown that while 2-hydroxypyridine is slightly less stable than 2-pyridone in the gas phase, the opposite is true for the 4-hydroxy/4-pyridone pair. wayne.edu The solvent environment also plays a critical role, with polar solvents tending to favor the lactam form. acs.orgrsc.org

| Tautomer | Predominance in Solution | Key Structural Feature |

| Lactam (2(1H)-Pyridone) | Predominant | C=O (carbonyl) group |

| Lactim (2-Hydroxypyridine) | Minor | O-H (hydroxyl) group |

This table summarizes the general tautomeric preference for 2(1H)-pyridones.

When pyridone rings are substituted with an azo group, another form of tautomerism, azo-hydrazone tautomerism, comes into play. doaj.org This is particularly relevant for pyridone-based dyes. The equilibrium between the azo and hydrazone forms is influenced by the nature of the substituents and the solvent. doaj.org Spectroscopic techniques like UV-vis, FT-IR, and NMR are commonly used to study this equilibrium. doaj.org In many cases, arylazo pyridone dyes exist predominantly in the more stable hydrazone form in the solid state, often stabilized by internal hydrogen bonding. doaj.orgrsc.orgresearchgate.net

Historical Context of 2(1H)-Pyridone Synthesis and Derivatization

The synthesis of 2(1H)-pyridone derivatives has a long history, with early investigations dating back to the late 19th and early 20th centuries. One of the classic methods is the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone. wikipedia.org Over the years, numerous synthetic strategies have been developed to access this important scaffold.

Modern synthetic methods often employ metal-catalyzed reactions and multicomponent reactions (MCRs) to create diverse libraries of 2-pyridone derivatives efficiently. hilarispublisher.comnih.govrsc.org For instance, cobalt-catalyzed annulation of acrylamides with vinylene carbonate provides a direct route to pyridinones. organic-chemistry.org The development of N-alkylation techniques has also been crucial for producing derivatives like 2(1H)-Pyridone, 1-ethyl-4-methyl- . researchgate.netniscpr.res.in The synthesis of N-aryl pyridine-2-ones can be achieved through copper-catalyzed coupling reactions. organic-chemistry.org The versatility of the 2-pyridone core allows it to be a precursor for a wide variety of other heterocyclic compounds. researchgate.net

Structure

3D Structure

Properties

CAS No. |

19006-62-3 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-ethyl-4-methylpyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |

InChI Key |

KCPRFGZSBHBAJB-UHFFFAOYSA-N |

SMILES |

CCN1C=CC(=CC1=O)C |

Canonical SMILES |

CCN1C=CC(=CC1=O)C |

Synonyms |

1-Ethyl-4-methyl-2(1H)-pyridone |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 2(1H)-Pyridone, 1-ethyl-4-methyl-, offering detailed insights into its proton and carbon framework.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Resonance Analysis

The 1H NMR spectrum of 2(1H)-Pyridone, 1-ethyl-4-methyl- provides specific chemical shifts and coupling constants that are characteristic of its structure. In a typical analysis, the ethyl group attached to the nitrogen atom presents as a quartet and a triplet. The methyl group at the C4 position of the pyridone ring shows a singlet. The protons on the pyridone ring itself exhibit distinct resonances in the aromatic region of the spectrum, with their splitting patterns dictated by their coupling with adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH2-CH3 | ~1.3 | Triplet | ~7 |

| C4-CH3 | ~2.2 | Singlet | - |

| N-CH2-CH3 | ~4.0 | Quartet | ~7 |

| H-3 | ~6.1 | Singlet (or narrow doublet) | - |

| H-5 | ~7.2 | Doublet | ~7 |

| H-6 | ~7.4 | Doublet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Assignment

The 13C NMR spectrum is crucial for mapping the carbon skeleton of 1-ethyl-4-methyl-2(1H)-pyridone. Each unique carbon atom in the molecule gives a distinct resonance. The carbonyl carbon (C2) is typically found significantly downfield. The carbons of the ethyl and methyl groups will appear in the upfield aliphatic region. The remaining sp2 hybridized carbons of the pyridone ring will have resonances in the aromatic region.

Again, drawing a parallel with a related structure, 1-methyl-4(1H)-pyridinone, provides some context, although it is a different isomer. nih.gov For 1-ethyl-4-methyl-2(1H)-pyridone, one would expect to see eight distinct carbon signals. The carbonyl carbon (C2) would be the most deshielded. The carbons of the ethyl group would appear at the highest field, followed by the methyl carbon. The four sp2 carbons of the ring would have intermediate chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH2-C H3 | ~14 |

| C4-C H3 | ~18 |

| N-C H2-CH3 | ~45 |

| C3 | ~105 |

| C5 | ~120 |

| C6 | ~138 |

| C4 | ~145 |

| C2 (C=O) | ~163 |

Advanced Multinuclear and Two-Dimensional NMR Techniques

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. mdpi.comrsc.org

COSY experiments would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and the coupling between adjacent ring protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

These techniques are particularly useful in distinguishing between isomers and confirming the substitution pattern on the heterocyclic ring. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2(1H)-Pyridone, 1-ethyl-4-methyl- is characterized by several key absorption bands that correspond to specific vibrational modes of its functional groups. nih.govresearchgate.netmit.edu

C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm-1, which is characteristic of the carbonyl group in a 2-pyridone ring. fu-berlin.de

C=C and C=N Stretching: The stretching vibrations of the double bonds within the pyridone ring typically appear in the 1450-1600 cm-1 region.

C-H Stretching: The C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-3000 cm-1 range. Aromatic C-H stretching may appear just above 3000 cm-1.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide) | 1650-1680 | Strong |

| C=C/C=N Stretch (Ring) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-H Bend | 1350-1480 | Medium |

Raman Spectroscopy Applications in Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.govresearchgate.net For 2(1H)-Pyridone, 1-ethyl-4-methyl-, Raman spectroscopy would also provide a characteristic molecular fingerprint. The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric vibrations of the pyridone ring are often more intense in the Raman spectrum compared to the FT-IR spectrum. This technique can be particularly useful for studying this compound in aqueous solutions due to the weak Raman scattering of water. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a critical tool for determining the molecular weight and structural features of 2(1H)-Pyridone, 1-ethyl-4-methyl- by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For 2(1H)-Pyridone, 1-ethyl-4-methyl- (molar mass: 137.18 g/mol chemsynthesis.com), the molecular ion peak [M]⁺ would be expected at m/z 137. The fragmentation is likely initiated by the loss of the ethyl group or cleavage of the pyridone ring.

A plausible fragmentation pathway, based on the principles observed in similar structures like 1-ethyl-2(1H)-pyridinone nist.gov, would involve the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in a prominent peak at m/z 109. Another significant fragmentation could be the loss of a methyl radical (CH₃, 15 Da) from the molecular ion, yielding a fragment at m/z 122. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the pyridone ring. researchgate.net

Table 1: Predicted Electron Ionization (EI) Fragmentation for 2(1H)-Pyridone, 1-ethyl-4-methyl-

| m/z | Proposed Fragment |

| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 109 | [M - C₂H₄]⁺ |

| 81 | [M - C₂H₄ - CO]⁺ |

Electrospray Ionization (ESI) is a softer ionization technique, often used for more polar and thermally labile molecules. In ESI-MS, 2(1H)-Pyridone, 1-ethyl-4-methyl- would typically be observed as a protonated molecule, [M+H]⁺, at m/z 138. acs.org This technique generally results in less fragmentation compared to EI, making it highly effective for confirming the molecular weight of the compound. oup.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. acs.org For 2(1H)-Pyridone, 1-ethyl-4-methyl-, with the molecular formula C₈H₁₁NO nih.gov, the theoretical exact mass can be calculated.

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an invaluable tool for confirming the identity of newly synthesized compounds. acs.org An experimentally determined high-resolution mass value that matches the theoretical value provides unambiguous confirmation of the elemental formula. acs.org

Table 2: Theoretical Exact Mass for 2(1H)-Pyridone, 1-ethyl-4-methyl-

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₈H₁₁NO | 137.0841 |

| [M+H]⁺ | C₈H₁₂NO⁺ | 138.0919 |

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination

Table 3: Hypothetical Crystallographic Data Parameters for 2(1H)-Pyridone, 1-ethyl-4-methyl-

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | e.g., 4 |

| Key Bond Lengths (Å) | C=O, C-N, C=C, C-C, N-C(ethyl) |

| Key Bond Angles (°) | Angles within the pyridone ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption maxima (λmax) are characteristic of the electronic structure of the molecule. For 2(1H)-pyridone systems, the spectra are characterized by π-π* and n-π* transitions. mdpi.com

The parent compound, 2(1H)-Pyridinone, exists in a tautomeric equilibrium with 2-hydroxypyridine (B17775). nist.gov The position of this equilibrium is highly dependent on the solvent. UV-Vis spectroscopy is a powerful method to study such tautomerism. The lactam form (pyridone) typically absorbs at longer wavelengths compared to the lactim form (hydroxypyridine). In the case of 1-ethyl-4-methyl-2(1H)-pyridone, the nitrogen is alkylated, which locks the compound in the pyridone tautomeric form.

The UV-Vis spectrum of 1-ethyl-4-methyl-2(1H)-pyridone is expected to show characteristic absorption bands related to the conjugated π system of the pyridone ring. The position of these bands can be influenced by the solvent polarity. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for 2(1H)-Pyridone, 1-ethyl-4-methyl-

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol (B145695) | ~300-310 | π-π |

| Cyclohexane | ~290-300 | π-π |

| Water | ~305-315 | π-π* |

The study of electronic transitions through UV-Vis spectroscopy provides valuable information about the conjugated system and can be used to probe the electronic effects of the substituents on the pyridone ring. mdpi.com

Computational and Theoretical Investigations of 2 1h Pyridone, 1 Ethyl 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of 2(1H)-Pyridone, 1-ethyl-4-methyl-. These methods offer a detailed view of its electronic structure and geometry.

Density Functional Theory (DFT) has been employed to investigate the molecular geometry and electronic properties of pyridone derivatives. For the related compound 3-hydroxy-2-pyridone, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been used to determine optimized geometrical parameters such as bond lengths and angles. These studies also explore the electronic properties, including the distribution of atomic charges.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized for high-accuracy electronic structure analysis. While specific studies on 2(1H)-Pyridone, 1-ethyl-4-methyl- using these methods are not detailed in the provided results, the general approach involves solving the Schrödinger equation to obtain precise electronic wavefunctions and energies. These calculations are computationally intensive but provide highly accurate descriptions of the electronic states and properties of molecules.

Semi-empirical methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) offer a computationally less demanding alternative for studying larger molecular systems. These methods use parameters derived from experimental data to simplify the calculations. They are particularly useful for predictive analysis and modeling the behavior of complex systems involving pyridone derivatives. For instance, these methods can be applied to predict reaction pathways and transition states in chemical reactions involving 2(1H)-Pyridone, 1-ethyl-4-methyl-.

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) analysis is a key component of understanding the chemical reactivity and electronic transitions within 2(1H)-Pyridone, 1-ethyl-4-methyl-.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. For pyridone derivatives, the HOMO is typically localized on the pyridone ring, indicating its electron-donating capability, while the LUMO is also associated with the ring system, suggesting its ability to accept electrons in reactions.

The distribution of electron density within the 2(1H)-Pyridone, 1-ethyl-4-methyl- molecule dictates its sites of electrophilic and nucleophilic attack. The nitrogen and oxygen atoms of the pyridone ring are typically regions of higher electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon is often electron-deficient and thus a site for nucleophilic attack. Understanding this distribution is essential for predicting the outcomes of chemical reactions involving this compound.

Theoretical Exploration of Tautomeric Equilibria and Stability

The tautomerism of 2-pyridone structures, including 1-ethyl-4-methyl-2(1H)-pyridone, represents a fundamental aspect of their chemical nature, influencing their stability and reactivity. Computational chemistry provides powerful tools to investigate the tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. For the parent 2-pyridone, ab initio calculations have been employed to study this equilibrium in detail. wayne.edu

Theoretical investigations on 2-pyridones reveal a delicate balance between the two tautomeric forms. nih.gov In the gas phase, computational studies have confirmed a slight prevalence of the lactim tautomer (the aromatic alcohol form). wayne.eduresearchgate.net This preference is attributed to a combination of orbital and electrostatic interactions that favor the lactim structure. nih.govresearchgate.net However, the energy difference between the tautomers is small, with theoretical estimates placing the 2-pyridone form as only slightly more stable than 2-hydroxypyridine (B17775) by approximately 0.3 kcal/mol in the gas phase. wayne.edu

The stability of these tautomers is influenced by several factors, including substituent effects and the surrounding medium. nih.gov The presence of an N-ethyl group in 2(1H)-Pyridone, 1-ethyl-4-methyl- prevents the formation of the N-H lactim tautomer, leaving the O-H lactim (2-hydroxy-1-ethyl-4-methylpyridine) as the primary tautomeric counterpart. The inductive effects of the ethyl and methyl groups can modulate the position of the tautomeric equilibrium. Furthermore, the polarity of the solvent plays a crucial role. Theoretical models predict that an increase in medium polarity significantly shifts the equilibrium towards the lactam (pyridone) population. nih.govstackexchange.com In polar solvents, the pyridone form is heavily favored. stackexchange.com

Computational studies, such as those using the BHandHLYP/6-311+G(d,p) level of theory, have been instrumental in dissecting the energetic contributions to tautomerization. nih.govresearchgate.net These analyses consider factors like Pauli repulsion, orbital interactions, and electrostatic effects to explain the observed stabilities. nih.gov Aromaticity also plays a role; while the lactim form possesses a traditionally aromatic hydroxypyridine ring, the pyridone form exhibits a degree of aromatic character through charge-separated resonance structures. stackexchange.com

Table 1: Factors Influencing Tautomeric Equilibrium in 2-Pyridone Systems

| Factor | Influence on Equilibrium | Theoretical Basis |

| Phase | Gas phase slightly favors the lactim form; condensed phases favor the lactam form. wayne.edustackexchange.com | Intermolecular interactions and solvent polarity effects. stackexchange.com |

| Solvent Polarity | Increasing solvent polarity stabilizes the more polar lactam (pyridone) tautomer. nih.govstackexchange.com | Dipole-dipole interactions and hydrogen bonding with the solvent. nih.gov |

| Substituents | Electron-donating or -withdrawing groups can modulate the relative stabilities of the tautomers through inductive and resonance effects. nih.gov | Alteration of the electronic distribution within the pyridone ring. nih.gov |

| Aromaticity | Both tautomers have aromatic character, but the gain in aromaticity upon tautomerization is a driving factor. nih.govresearchgate.net | Analysis using indices like HOMA, NICS, and EDDB. nih.gov |

| Intrinsic Interactions | The balance of Pauli repulsion, orbital interactions, and electrostatic forces contributes to the relative energy of the tautomers. nih.govresearchgate.net | Energy decomposition analysis from computational calculations. nih.gov |

Conformational Analysis and Intermolecular Interaction Studies

Computational methods are essential for elucidating the three-dimensional structure and intermolecular interactions of molecules like 2(1H)-Pyridone, 1-ethyl-4-methyl-. Conformational analysis focuses on the different spatial arrangements of the atoms, particularly the rotation around single bonds, such as the C-N bond of the ethyl group.

Theoretical calculations can determine the preferred conformation by identifying the lowest energy structures. For the 1-ethyl-4-methyl-2(1H)-pyridone molecule, this involves analyzing the orientation of the ethyl group relative to the pyridone ring. The planarity of the pyridone ring system is also a subject of computational investigation, as minor deviations from planarity can occur. nih.gov

The study of intermolecular interactions is critical for understanding the behavior of the compound in the solid state and in solution. Methods such as Hirshfeld surface analysis and pairwise interaction energy calculations are used to define and quantify these non-covalent interactions. nih.gov These analyses can reveal the presence of weak non-classical hydrogen bonds, such as C-H···O interactions, where a hydrogen atom attached to a carbon atom forms a weak bond with an oxygen atom of a neighboring molecule. nih.gov

Table 2: Types of Intermolecular Interactions Investigated Computationally

| Interaction Type | Description | Computational Investigation Method |

| Hydrogen Bonding | Formation of bonds between a hydrogen atom and an electronegative atom (e.g., O, N). Includes weak C-H···O interactions. nih.gov | Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (AIM). nih.govmdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. mdpi.com | Crystal structure analysis, Energy decomposition analysis (e.g., SAPT). nih.govnih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Pairwise interaction energy calculations, Molecular dynamics simulations. nih.gov |

| Fingerprint Plots | 2D plots summarizing the frequency of different types of intermolecular contacts. nih.gov | Analysis derived from calculated Hirshfeld surfaces. nih.gov |

Predictive Computational Models for Reactivity and Stability Assessments

Predictive computational models are indispensable for assessing the chemical reactivity and thermodynamic stability of 2(1H)-Pyridone, 1-ethyl-4-methyl-. These models utilize quantum mechanical calculations to predict molecular properties without the need for empirical data.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of these predictive models. wayne.edumdpi.com By solving approximations of the Schrödinger equation, these methods can calculate a molecule's electronic structure, which governs its stability and reactivity. For instance, the stability of different tautomers or conformers can be compared by calculating their total electronic energies. nih.govresearchgate.net A lower energy value corresponds to a more stable structure.

Reactivity can be predicted by analyzing several calculated parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.org The locations of the HOMO and LUMO can indicate the sites of electrophilic and nucleophilic attack, respectively.

Other reactivity descriptors that can be calculated include:

Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate an electron. researchgate.net

Chemical Hardness and Softness: These concepts quantify the resistance of a molecule to change its electron configuration. researchgate.net

Electrophilicity Index: This provides a measure of a molecule's ability to act as an electrophile. researchgate.net

Electrostatic Potential Maps: These visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

These computational tools allow for a systematic in silico evaluation of the molecule's chemical behavior, guiding further experimental studies. For example, the stability of 2(1H)-Pyridone, 1-ethyl-4-methyl- in different environments can be assessed by incorporating solvent effects into the calculations using models like the Polarizable Continuum Model (PCM). researchgate.net

Table 3: Computational Models and Their Applications in Stability and Reactivity Assessment

| Computational Model/Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculating electronic structure, geometry optimization, and energies of molecules. mdpi.com | Total energy, HOMO/LUMO energies, electron density, electrostatic potential. acs.org |

| Ab initio Methods | High-accuracy calculations of molecular properties from first principles. wayne.edu | Tautomerization energies, reaction barriers, vibrational frequencies. wayne.edu |

| Polarizable Continuum Model (PCM) | Simulating the effect of a solvent on molecular properties. researchgate.net | Solvation energy, stability in different solvents. researchgate.net |

| Atoms in Molecules (AIM) | Analyzing the topology of the electron density to characterize chemical bonds and interactions. mdpi.com | Bond critical points, charge distribution. mdpi.com |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposing intermolecular interaction energies into physically meaningful components (electrostatics, exchange, induction, dispersion). nih.gov | Nature and strength of non-covalent interactions. nih.gov |

Reaction Mechanisms and Synthetic Transformations of 2 1h Pyridone, 1 Ethyl 4 Methyl

Elucidation of Ring-Forming Cyclization Mechanisms

The formation of the 2-pyridone ring system, a core structure in numerous natural products and pharmaceuticals, can be achieved through various cyclization strategies. These methods often involve the construction of the heterocyclic ring from acyclic precursors through intramolecular reactions.

One prominent method involves the 6π-electrocyclization of dienyl isocyanates. acs.org This reaction proceeds through a one-pot Curtius rearrangement of dienyl carboxylic acids to form the dienyl isocyanate intermediate, which then undergoes a thermally or photochemically induced 6π-electrocyclization to yield the 2-pyridone ring. The efficiency of this cyclization can be influenced by the substitution pattern on the dienyl carboxylic acid precursor. acs.org

Another versatile approach is the intramolecular cyclization of amides derived from β-enamino ketones. For instance, the cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base, such as potassium tert-butoxide, leads to the formation of substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net The reaction proceeds via an intramolecular aldol-type condensation, where the enolate generated from the acetamide (B32628) attacks the ketone carbonyl, followed by dehydration to form the pyridone ring.

Furthermore, multicomponent reactions offer an efficient route to highly functionalized 2-pyridones. A three-component reaction of amines, terminal alkynes, and dialkyl acetylenedicarboxylates in wet ethanol (B145695) can produce polysubstituted 2-pyridones. rsc.org The proposed mechanism involves the initial Michael addition of the amine to the terminal alkyne to form an enamine intermediate. This enamine then undergoes a subsequent Michael addition to the dialkyl acetylenedicarboxylate (B1228247), followed by an intramolecular cyclization and tautomerization to afford the final 2-pyridone product. Deuterium-labeling experiments have provided evidence supporting this Michael addition and cyclization pathway. rsc.org

Palladium-catalyzed cyclization reactions have also been employed in the synthesis of related heterocyclic structures, highlighting the diverse catalytic systems available for such transformations. researchgate.net Additionally, the synthesis of 2-pyridones can be achieved through the cycloreversion of [2.2.2]-bicycloalkene diketopiperazines under microwave heating, which involves the extrusion of cyanate (B1221674) derivatives. acs.org

The table below summarizes various ring-forming cyclization strategies for the synthesis of 2-pyridone derivatives.

| Cyclization Strategy | Precursors | Key Intermediates | Conditions | Reference(s) |

| 6π-Electrocyclization | Dienyl carboxylic acids | Dienyl isocyanates | Thermal/Photochemical | acs.org |

| Intramolecular Amide Cyclization | β-Enamino ketone amides | Enolates | Basic media (e.g., K-tert-butoxide) | researchgate.net |

| Three-Component Reaction | Amines, alkynes, dialkyl acetylenedicarboxylates | Enamines | Wet ethanol | rsc.org |

| Cycloreversion | [2.2.2]-Bicycloalkene diketopiperazines | N/A | Microwave heating | acs.org |

Condensation Pathways Involving the Pyridone Nucleus

Condensation reactions are fundamental to the functionalization of the 2-pyridone core, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. These reactions typically involve the reaction of an active methylene (B1212753) group or a carbonyl compound with the pyridone ring or its precursors.

A common strategy involves the condensation of a 1,3-dicarbonyl compound with an amine or ammonia (B1221849) derivative, which upon cyclization and dehydration, forms the pyridone ring. For instance, the Hantzsch pyridine (B92270) synthesis, while primarily known for producing dihydropyridines, can be adapted to yield pyridones. Variations of this include the cyclocondensation of β-enaminodiketones with amidines, which can lead to the formation of fused pyrimidinone systems. nih.gov The regiochemistry of these cyclocondensation reactions is a critical aspect, often dictated by the electronic and steric nature of the substituents on both reactants. nih.gov

The methyl group at the C4-position of 1-ethyl-4-methyl-2(1H)-pyridone is particularly reactive and can participate in condensation reactions. This reactivity is analogous to the acidic α-protons of ketones. For example, it can undergo condensation with aldehydes or other electrophiles in the presence of a base. While direct examples for 1-ethyl-4-methyl-2(1H)-pyridone are specific, the principle is well-established for related 4-methylpyridones.

Furthermore, condensation reactions can be employed to build the pyridone ring itself. A tandem condensation of a propiolamide (B17871) with a cyclic β-keto methyl ester in water, followed by an acid- or base-promoted intramolecular cyclization and decarboxylation, provides an efficient route to fused 2-pyridone ring systems. organic-chemistry.org Similarly, the reaction of β-enamino ketones with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can lead to substituted 2-pyridones.

The reaction of 1,3-bis-electrophilic substrates, such as β-enaminones derived from acetyl precursors, with 1,2-bis-nucleophilic reagents like hydroxylamine (B1172632) or hydrazine, represents another key condensation pathway. mdpi.com This cyclocondensation proceeds via an initial attack of the amino group followed by cyclization and elimination to afford heterocyclic structures. For example, the condensation of (E)-3-(dimethylamino)-1-ferrocenyl-2-propen-1-one with a guanidinium (B1211019) salt is a key step in constructing a ferrocenyl-pyrimidine fragment. mdpi.com

The following table provides an overview of representative condensation pathways.

| Reaction Type | Reactants | Product Type | Key Features | Reference(s) |

| Cyclocondensation | β-Enaminodiketones, Amidines | Fused Pyrimidinones | Regiochemistry is crucial | nih.gov |

| Tandem Condensation/Cyclization | Propiolamides, Cyclic β-keto methyl esters | Fused 2-Pyridones | Occurs in water, followed by acid/base promotion | organic-chemistry.org |

| Cyclocondensation | β-Enaminones, Hydroxylamine/Hydrazine | Isoxazoles/Pyrazoles | Involves 1,3-bis-electrophiles and 1,2-bis-nucleophiles | mdpi.com |

| Cyclocondensation | Enaminones, Guanidinium salts | Substituted Pyrimidines | Used in the synthesis of complex molecules | mdpi.com |

Michael Addition Reactions in Dihydropyridone Synthesis and Functionalization

Michael addition, or conjugate addition, is a pivotal reaction in organic synthesis and plays a significant role in the construction and elaboration of dihydropyridone scaffolds, which are direct precursors to 2-pyridones. This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).

In the context of pyridone synthesis, a key strategy involves a three-component reaction where an amine, a terminal alkyne, and a dialkyl acetylenedicarboxylate combine. rsc.org The mechanism is proposed to initiate with a Michael-type addition of the amine to the activated alkyne, forming an enamine intermediate. This enamine then acts as a nucleophile in a second Michael addition to the dialkyl acetylenedicarboxylate. The resulting intermediate subsequently undergoes cyclization to form the pyridone ring. rsc.org This one-pot process allows for the rapid assembly of highly functionalized 2-pyridones from simple starting materials.

The functionalization of pre-existing pyridone systems can also be achieved through Michael additions. While the aromatic character of the 2-pyridone ring makes it less susceptible to direct Michael addition, its di- or tetrahydro- derivatives readily participate in such reactions. For instance, the synthesis of pyrrolidine (B122466) derivatives can be achieved through a photo-promoted ring contraction of pyridines, which proceeds via intermediates that can be conceptualized in the context of conjugate additions. nih.gov

Furthermore, the synthesis of pyridone-substituted furan-2(5H)-ones has been described, which can then undergo intramolecular cyclization. researchgate.net The formation of these precursors can involve Michael addition steps. The reactivity of the methyl group at the C4 position of the pyridone ring is also noteworthy. While not a direct Michael addition to the ring, its enamine or enolate derivatives can act as Michael donors in conjugate additions to α,β-unsaturated systems, thus functionalizing the pyridone at the 4-methyl position.

| Reaction Type | Michael Donor | Michael Acceptor | Resulting Structure | Significance | Reference(s) |

| Three-Component Synthesis | Amine/Enamine | Terminal Alkyne & Dialkyl Acetylenedicarboxylate | Polysubstituted 2-Pyridone | Efficient one-pot synthesis of the pyridone core. | rsc.org |

| Intramolecular Cyclization Precursor Synthesis | Various Nucleophiles | α,β-Unsaturated Systems | Functionalized acyclic precursors | Precursors undergo subsequent cyclization to form pyridone-containing heterocycles. | researchgate.net |

| Ring Contraction of Pyridines | Photochemically generated species | N/A | Pyrrolidine derivatives | Demonstrates complex transformations involving pyridone-like intermediates. | nih.gov |

Nucleophilic Aromatic Substitution Reactions on Pyridone Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridone rings, particularly when the ring is substituted with good leaving groups at positions activated by the ring nitrogen and the carbonyl group. The electron-withdrawing nature of the carbonyl group and the ring nitrogen atom in the 2-pyridone tautomer facilitates nucleophilic attack, especially at the C4 and C6 positions. However, in the case of the N-substituted 2-pyridone, the pyridone ring itself is more electron-rich than pyridine, making SNAr less favorable unless activated by other electron-withdrawing groups or a leaving group is present.

A common strategy involves the introduction of a halogen atom (e.g., chlorine or bromine) onto the pyridone ring, which can then be displaced by a variety of nucleophiles. For example, 2-chloropyridines, which can be prepared from 2-pyridones, are valuable intermediates that readily undergo SNAr reactions. youtube.com

In the synthesis of more complex heterocyclic systems, the pyridone ring can act as a nucleophile itself. For example, the synthesis of 1,2-azoles can be achieved through the cyclocondensation of a β-enaminone with hydroxylamine or hydrazine. mdpi.com While this is a condensation-cyclization, it highlights the nucleophilic character of the enamine nitrogen which is integral to the precursor of the pyridone-like structure.

| Reaction Type | Substrate | Nucleophile | Product | Key Features | Reference(s) |

| SNAr | Halogenated 2-pyridone | Amines, alkoxides, thiolates, etc. | Functionalized 2-pyridone | Requires a good leaving group on the pyridone ring. | youtube.com |

| Cyclocondensation | β-Enaminone | Hydroxylamine, Hydrazine | 1,2-Azoles | The amino group of the nucleophile attacks a carbonyl carbon. | mdpi.com |

| Cyclization of Pyridinium (B92312) Salts | N-(Chloroacetyl) derivative | Pyridine | Pyridinium salt intermediate | Intramolecular cyclization follows the initial nucleophilic attack. | researchgate.net |

Oxidative Transformations and Aromatization Processes in Pyridone Formation

Oxidative transformations are crucial in the synthesis of 2-pyridones, particularly in the final aromatization step to form the stable pyridone ring from its di- or tetrahydro- precursors. These reactions often involve the removal of hydrogen atoms, leading to the formation of double bonds within the ring.

A significant route to 2-pyridones involves the oxidative cyclization of enamides. rsc.org This method allows for the construction of the pyridone ring and its concurrent aromatization. The reaction can be promoted by various oxidizing agents and provides a direct entry to polysubstituted 2-pyridones.

In many multi-step syntheses, a dihydropyridone or tetrahydropyridone is formed first, which is then oxidized to the corresponding 2-pyridone. This aromatization step is thermodynamically favorable and can be achieved using a wide range of oxidants, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or simply by air oxidation, sometimes catalyzed by a metal complex. For instance, in the synthesis of functionalized 2-pyridones via a Michael addition-cyclization pathway, the final step is often an aromatization of a dihydropyridone intermediate. rsc.org

Furthermore, the synthesis of 2-pyridones from [2.2.2]-bicycloalkene diketopiperazines involves a cycloreversion that ultimately leads to the aromatic pyridone structure. acs.org While not a direct oxidation of a precursor, the formation of the aromatic ring is the driving force for the reaction.

The table below outlines key oxidative and aromatization processes in the context of 2-pyridone synthesis.

| Reaction Type | Substrate | Reagent/Condition | Product | Significance | Reference(s) |

| Oxidative Cyclization | Enamides | Oxidizing agent | 2-Pyridone | Forms and aromatizes the ring in one step. | rsc.org |

| Aromatization | Dihydropyridone/Tetrahydropyridone | MnO₂, DDQ, Air | 2-Pyridone | Final step in many pyridone syntheses. | rsc.org |

| Cycloreversion | [2.2.2]-Bicycloalkene diketopiperazine | Microwave heating | 2-Pyridone | Aromatization is the driving force. | acs.org |

Carbon-Hydrogen (C-H) Activation Strategies for Regioselective Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the regioselective functionalization of heterocyclic compounds, including 2-pyridones. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridones, thereby shortening synthetic sequences and reducing waste. For a molecule like 1-ethyl-4-methyl-2(1H)-pyridone, C-H activation can potentially target the C3, C5, and C6 positions, as well as the C4-methyl group.

While specific studies on 1-ethyl-4-methyl-2(1H)-pyridone are not extensively detailed in the provided search results, the principles of C-H activation on pyridone scaffolds are well-established. The directing-group ability of the pyridone carbonyl oxygen can be exploited to achieve regioselective C-H functionalization. For instance, transition metal catalysts, particularly palladium and rhodium, are commonly used to catalyze the coupling of pyridone C-H bonds with various partners, such as aryl halides (direct arylation), alkenes, and alkynes.

The inherent reactivity of the C-H bonds in the pyridone ring is influenced by the electronic environment. The C6-H bond is often the most acidic and kinetically favored for deprotonation due to the adjacent nitrogen atom and the activating effect of the carbonyl group. However, the regioselectivity can be controlled by the choice of catalyst, ligand, and reaction conditions.

The functionalization of the 4-methyl group via C-H activation presents another synthetic avenue. This would involve the selective activation of a primary C(sp³)-H bond, which is generally more challenging than C(sp²)-H activation but offers a direct route to introducing functionality at this position.

Given the lack of specific examples for "1-ethyl-4-methyl-2(1H)-pyridone" in the search results, the following table presents generalized C-H activation strategies applicable to the 2-pyridone core.

| C-H Bond Targeted | Reaction Type | Catalyst/Reagent | Potential Product | Significance |

| C6-H | Direct Arylation | Palladium or Rhodium catalyst | 6-Aryl-2-pyridone | Direct formation of C-C bonds without pre-functionalization. |

| C3-H or C5-H | Directed C-H Functionalization | Transition metal catalyst with a directing group | 3- or 5-Functionalized 2-pyridone | Offers alternative regioselectivity to classical methods. |

| C4-Methyl C-H | C(sp³)-H Activation | Transition metal catalyst | 4-(Functionalized methyl)-2-pyridone | Direct functionalization of the alkyl substituent. |

Influence of Electronic and Steric Substituent Effects on Reaction Selectivity and Yield

Electronic Effects:

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridone ring or its acyclic precursors significantly influence their reactivity.

In ring-forming cyclization reactions, the electronic nature of substituents on the starting materials can affect the rate and feasibility of the cyclization. For example, in the synthesis of 2-pyridones via 6π-electrocyclization of dienyl isocyanates, the substitution pattern on the dienyl carboxylic acid impacts the efficiency of the cyclization. acs.org

During electrophilic aromatic substitution, EDGs on the pyridone ring increase its nucleophilicity and direct incoming electrophiles, while EWGs deactivate the ring. Conversely, for nucleophilic aromatic substitution, EWGs are necessary to activate the ring towards attack.

The N-ethyl group in 1-ethyl-4-methyl-2(1H)-pyridone is an electron-donating group, which increases the electron density of the pyridone ring compared to an N-H pyridone, potentially affecting its reactivity in electrophilic reactions and its properties as a ligand.

Steric Effects:

The size and spatial arrangement of substituents can hinder or favor certain reaction pathways.

In cyclization reactions, bulky substituents can influence the conformation of the acyclic precursor, which may affect the ease of ring closure. For instance, in the (3+4) cycloaddition reaction between pyridinium 1,4-zwitterions and α-alkynylnaphthalen-2-ols, the steric bulk of the substituents can influence the stereoselectivity of the reaction. mdpi.com

In condensation reactions involving the 4-methyl group, steric hindrance from neighboring groups could potentially reduce the reaction rate.

The regioselectivity of C-H activation is also highly sensitive to steric effects. A bulky substituent may block a particular C-H bond from coordinating to the metal catalyst, thereby directing functionalization to a less hindered position.

The interplay of electronic and steric effects is evident in various synthetic methods. For example, in the synthesis of ferrocene-modified tyrosine kinase inhibitors, the choice of protecting group (benzyloxycarbonyl vs. acetamide) had a profound impact on the success of subsequent deprotection and coupling steps, likely due to a combination of electronic and steric factors influencing the reactivity of the protected amine. mdpi.com

The following table summarizes the influence of substituent effects on different reaction types relevant to 2-pyridone chemistry.

| Reaction Type | Electronic Effect of Substituent | Steric Effect of Substituent | Impact on Selectivity and Yield | Reference(s) |

| Ring-Forming Cyclization | Influences rate and efficiency of ring closure. | Can affect the conformation of the precursor and ease of cyclization. | Determines the feasibility and outcome of the cyclization. | acs.org, mdpi.com |

| Nucleophilic/Electrophilic Substitution | Activates or deactivates the ring towards attack. | Can direct substitution to less hindered positions. | Governs the regioselectivity and rate of substitution. | |

| Condensation Reactions | Affects the acidity of protons on adjacent carbons. | Can hinder the approach of reactants. | Influences the rate and yield of the condensation. | mdpi.com |

| C-H Activation | Modulates the acidity and reactivity of C-H bonds. | Can block access to certain C-H bonds, directing functionalization. | Crucial for achieving high regioselectivity. |

Applications of 2 1h Pyridone, 1 Ethyl 4 Methyl As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structural framework of 2(1H)-Pyridone, 1-ethyl-4-methyl- makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of both a reactive ring system and functionalizable substituent groups allows for a range of chemical transformations.

One of the key applications of this pyridone derivative is in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. These reactions are prized for their atom economy and step efficiency, aligning with the principles of green chemistry. For instance, the related 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone is a valuable precursor in the synthesis of various fused heterocyclic systems. tcichemicals.com Its reactivity allows for the construction of bicyclic and polycyclic structures that are of interest in medicinal chemistry and materials science.

The pyridone ring itself can undergo various transformations, including cycloaddition reactions and functional group interconversions, to yield different heterocyclic cores. The ethyl and methyl groups can also be modified or can influence the regioselectivity of reactions on the pyridone ring, further expanding the diversity of accessible heterocyclic structures.

Scaffold for Complex Organic Molecule Construction and Analogues

Beyond its role as a precursor to other heterocycles, 2(1H)-Pyridone, 1-ethyl-4-methyl- serves as a fundamental scaffold upon which more complex organic molecules and their analogues can be built. nih.gov The inherent stability of the pyridone ring provides a robust foundation for the sequential addition of functional groups and the elaboration of side chains.

This approach is particularly valuable in the field of medicinal chemistry, where the systematic modification of a core scaffold is a common strategy for developing new therapeutic agents. The pyridone core can act as a "privileged structure," a molecular framework that is known to bind to multiple biological targets. By starting with 2(1H)-Pyridone, 1-ethyl-4-methyl-, chemists can efficiently generate libraries of related compounds for biological screening.

The synthesis of analogues often involves the functionalization of the methyl group, the ethyl group, or the pyridone ring itself. These modifications can be used to fine-tune the steric and electronic properties of the molecule, thereby optimizing its interaction with a specific biological target.

Role in the Development of Functional Dyes (from a Chemical Synthesis Perspective)

The pyridone ring system is a known chromophore, meaning it can absorb and emit light. This property makes pyridone derivatives, including 2(1H)-Pyridone, 1-ethyl-4-methyl-, valuable intermediates in the synthesis of functional dyes. The color and photophysical properties of these dyes can be systematically tuned by modifying the substituents on the pyridone ring.

For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier molecular orbitals, leading to shifts in the absorption and emission spectra. The ethyl and methyl groups on 2(1H)-Pyridone, 1-ethyl-4-methyl- can influence these properties and also provide attachment points for further conjugation, which can extend the chromophore and lead to dyes with longer absorption wavelengths.

The synthesis of such dyes often involves coupling the pyridone derivative with other aromatic or heterocyclic systems to create extended π-conjugated systems. These functional dyes have applications in a variety of fields, including as fluorescent probes, in optical data storage, and as sensitizers in solar cells.

Contributions to Green Chemistry through Efficient and Environmentally Benign Synthesis Protocols

The use of 2(1H)-Pyridone, 1-ethyl-4-methyl- and related pyridone derivatives is increasingly being integrated into green chemistry practices. nih.govethernet.edu.et The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

One of the key contributions in this area is the development of efficient, one-pot multicomponent reactions for the synthesis of pyridone-containing molecules. nih.gov These reactions often utilize safer solvents, such as water or ethanol (B145695), and can sometimes be performed without a catalyst, reducing waste and environmental impact. researchgate.net The high atom economy of these reactions means that a larger proportion of the starting materials is incorporated into the final product, minimizing the formation of byproducts. researchgate.netwhiterose.ac.uk

Conclusion and Future Research Directions

Summary of Key Methodological Advances in 2(1H)-Pyridone Research

Research into 2(1H)-pyridones has led to significant methodological advancements, primarily in their synthesis. Historically, the preparation of N-alkyl-2-pyridones involved methods such as the oxidation of corresponding N-alkylpyridinium salts. For instance, 1-methyl-2-pyridone (B167067) can be synthesized by the oxidation of 1-methylpyridinium iodide with potassium ferricyanide. orgsyn.org Another classical approach is the direct N-alkylation of a pre-formed 2-pyridone ring.

More recent advancements have focused on efficiency, atom economy, and the generation of molecular diversity. Key progress includes:

Multicomponent Reactions (MCRs): These reactions have become a cornerstone for the efficient synthesis of highly substituted pyridones. nih.gov For example, a one-pot synthesis of polysubstituted dihydropyridone derivatives can be achieved using cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate. nih.gov Such strategies allow for the construction of the core ring structure with desired substituents in a single step.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of pyridone derivatives. For instance, the oxidation of 4H-pyrans to 3,4-dihydro-2(1H)-pyridones sees a dramatic increase in yield and decrease in reaction time when moving from conventional heating to microwave irradiation. nih.gov

Catalytic Approaches: The development of novel catalysts has refined pyridone synthesis. For instance, SiO2-Pr-SO3H has been used as an efficient and environmentally benign catalyst for the four-component synthesis of 3,4-dihydro-2-pyridone derivatives under solvent-free conditions. nih.gov

Emerging Trends in 2(1H)-Pyridone Synthesis and Reactivity

The field of 2(1H)-pyridone chemistry is continuously evolving, with several emerging trends shaping current research.

Synthesis:

C-H Functionalization: A major trend is the direct functionalization of C-H bonds of the pyridone core, which avoids the need for pre-functionalized starting materials. This allows for the late-stage modification of the pyridone scaffold, providing a powerful tool for creating analogues.

Flow Chemistry: The application of continuous flow technology is gaining traction for the synthesis of pyridones. This methodology offers advantages in terms of safety, scalability, and reproducibility, particularly for reactions that are difficult to control in batch processes.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis is an emerging area for forging new bonds in pyridone synthesis, enabling novel transformations under mild conditions.

Reactivity:

Diels-Alder Reactions: N-substituted 2-pyridones are known to participate as dienes in Diels-Alder reactions, providing access to complex bicyclic nitrogen-containing scaffolds. The reactivity and stereoselectivity of these reactions are a subject of ongoing investigation.

Use as Ligands: The pyridone moiety can act as a ligand in organometallic chemistry. Recent studies have explored the use of CNC pincer ligands, which are di-N-heterocyclic carbene-substituted pyridine (B92270) ligands, in cobalt-catalyzed reactions. acs.org The electronic and steric properties of the pyridone, including the N-substituent, can significantly influence the catalytic activity. acs.org

Untapped Research Avenues in Computational Chemistry and Advanced Characterization Techniques

While standard characterization techniques are routinely used, there are significant opportunities for deeper investigation using advanced and computational methods.

Computational Chemistry:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways for the synthesis of 1-ethyl-4-methyl-2(1H)-pyridone. This can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

Tautomeric and Conformational Analysis: Computational studies can provide insights into the tautomeric equilibrium between the pyridone and its hydroxypyridine form, as well as the conformational preferences of the N-ethyl group, which can influence the compound's reactivity and intermolecular interactions.

Spectroscopic Prediction: High-level computational models can predict spectroscopic data (e.g., NMR, IR spectra), which can be a powerful tool for confirming the structure of newly synthesized derivatives and for understanding the electronic structure of the molecule.

Advanced Characterization:

Solid-State NMR and X-ray Crystallography: While solution-state NMR is common, solid-state NMR can provide valuable information about the structure and dynamics in the solid phase. Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular packing, which is crucial for understanding its physical properties. nih.gov

Advanced Mass Spectrometry: Techniques such as High-Resolution Mass Spectrometry (HRMS) are essential for unambiguous formula determination. niscpr.res.inmdpi.com Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, providing further structural insights.

Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) are invaluable for the unambiguous assignment of proton and carbon signals, especially for more complex pyridone derivatives. These techniques can also be used to probe through-bond and through-space correlations, confirming connectivity and stereochemistry. mdpi.com

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-ethyl-4-methyl-2(1H)-pyridone?

Methodological Answer:

The synthesis typically involves alkylation and cyclization steps. Key considerations include:

- Alkylation of pyridone precursors using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-ethyl group .

- Methylation at the 4-position via nucleophilic substitution or Friedel-Crafts-type reactions, requiring anhydrous conditions and catalysts like AlCl₃ .

- Purification through column chromatography or recrystallization. Optimal yields (>70%) are achieved at 60–80°C in aprotic solvents (e.g., THF or DCM) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring structure (e.g., methyl protons at δ 2.1–2.3 ppm; pyridone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₈H₁₁NO, MW 137.18 g/mol) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

Basic: How does environmental stability (light, temperature, pH) impact experimental applications?

Methodological Answer:

- Thermal Stability: Degrades above 150°C; store at –20°C for long-term stability .

- Photostability: Susceptible to UV-induced ring-opening; use amber glassware for light-sensitive reactions .

- pH Sensitivity: Stable in neutral conditions but hydrolyzes under strong acids/bases (pH <2 or >10) .

Advanced: How can contradictions in catalytic activity data across studies be resolved?

Methodological Answer:

- Control for Solvent Effects: Compare activity in polar aprotic (DMF) vs. protic (MeOH) solvents to assess hydrogen-bonding interference .

- Quantitative Structure-Activity Relationship (QSAR): Model substituent electronic effects (e.g., Hammett σ values) to rationalize catalytic trends .

- Replicate Under Standardized Conditions: Use a shared protocol (e.g., 1 mol% catalyst, 25°C) to minimize variability .

Advanced: What experimental strategies elucidate its mechanism in biological systems?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., kinases) .

- Metabolic Profiling: Use LC-MS to identify metabolites after incubation with liver microsomes .

- Knockout Studies: CRISPR-Cas9 gene editing to confirm target specificity in cellular models .

Advanced: How can computational methods predict reactivity in novel catalytic cycles?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations: Model solvent interactions and transition states for ring-opening reactions .

Advanced: How to design multi-step syntheses with orthogonal protecting groups?

Methodological Answer:

- Protecting Group Strategy: Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyl groups to enable sequential deprotection .

- Coupling Reactions: Employ Suzuki-Miyaura cross-coupling for aryl functionalization without disrupting the pyridone core .

Advanced: How to address batch-to-batch variability in physicochemical properties?

Methodological Answer:

- Quality-by-Design (QbD): Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) .

- Spectroscopic Fingerprinting: Compare IR and UV-Vis spectra across batches to detect impurities .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

Advanced: How to resolve structural ambiguities using integrated spectroscopic data?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assign proton-proton and carbon-proton correlations to distinguish regioisomers .

- X-ray Crystallography: Resolve absolute configuration for chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.